

(1H-indazol-3-yl)methanol Tautomerism and Stability: An In-depth Technical Guide

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Compound of Interest

Compound Name: (1H-indazol-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, with their biological activity intricately linked to their structural and electronic properties. A critical, yet often nuanced, aspect of indazole chemistry is the phenomenon of annular tautomerism, which significantly influences the molecule's physicochemical characteristics, reactivity, and interactions with biological targets. This technical guide provides a comprehensive examination of the tautomerism and stability of **(1H-indazol-3-yl)methanol**, a key building block in the synthesis of pharmacologically active compounds. We will delve into the relative stabilities of the principal tautomers, the factors governing their equilibrium, and the detailed experimental and computational methodologies employed for their characterization.

Tautomeric Forms of (Indazol-3-yl)methanol

(Indazol-3-yl)methanol can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The 3H-tautomer is generally considered significantly less stable and is not typically observed under normal conditions.^[1] The equilibrium between the 1H and 2H forms is a dynamic process influenced by various factors.

The 1H-tautomer, possessing a benzenoid structure, is generally the more thermodynamically stable form compared to the 2H-tautomer, which has a quinonoid-like arrangement.^[1] This inherent stability of the 1H-indazole form is a recurring theme in indazole chemistry.^{[2][3]}

Caption: Tautomeric equilibrium between 1H- and 2H-(indazol-3-yl)methanol.

Quantitative Stability Analysis

Computational studies on the parent indazole molecule consistently demonstrate the greater stability of the 1H-tautomer. These findings provide a strong theoretical basis for understanding the tautomerism of its derivatives, including **(1H-indazol-3-yl)methanol**.

Tautomer Comparison	Method	Basis Set	Relative Energy (kcal/mol)	Reference
2H-Indazole vs. 1H-Indazole	MP2	6-31G**	~3.6	[4]
2H-Indazole vs. 1H-Indazole	B3LYP	6-311++G(d,p)	~4.8	[5]
(1H-Indazol-1-yl)methanol vs. (1H-Indazol-2-yl)methanol	B3LYP	6-311++G(d,p)	4.8	[4]

Note: Energy values were converted from kJ/mol to kcal/mol for consistency where necessary (1 kcal ≈ 4.184 kJ).

The data for (indazol-1-yl)methanol derivatives further supports the general trend of N1-substituted indazoles being more stable than their N2-substituted counterparts.[4]

Factors Influencing Tautomeric Equilibrium

While the 1H-tautomer is generally favored, the position of the tautomeric equilibrium is a delicate balance of several factors:

- Substituents: The electronic nature of substituents on the indazole ring can influence the relative stability of the tautomers.

- Solvent Effects: The polarity of the solvent can impact the tautomeric equilibrium.[6][7] While the 1H-form often remains more stable, the degree of preference can change with the solvent environment.
- Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can play a significant role in stabilizing the 2H-tautomer in certain substituted indazoles.[8]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is crucial for the comprehensive study of **(1H-indazol-3-yl)methanol** tautomerism.

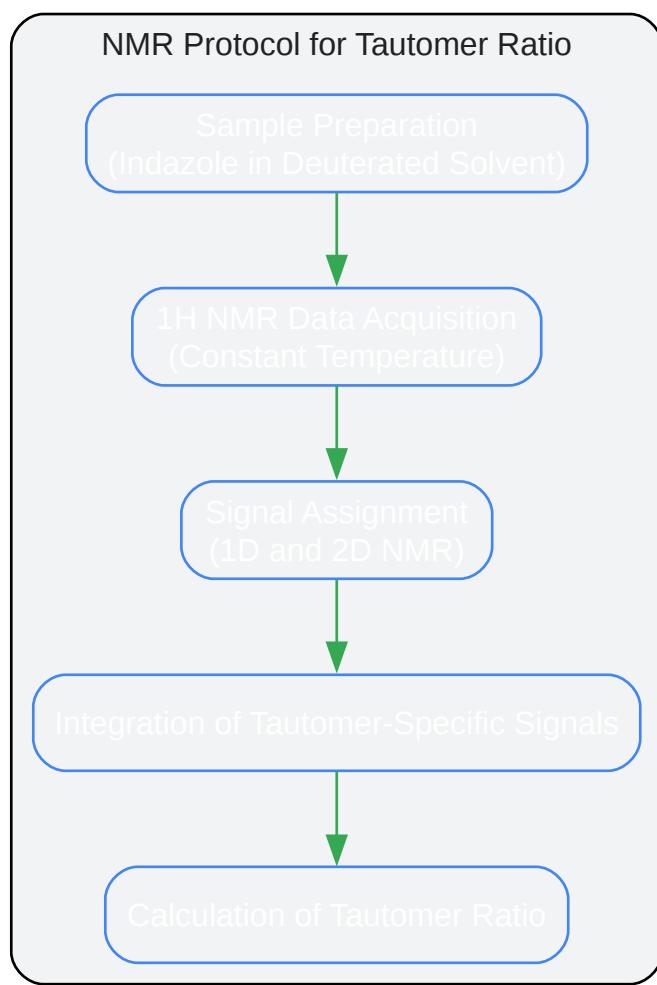
Experimental Protocols

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[5] The chemical shifts of protons and carbons, particularly those near the pyrazole ring, are sensitive to the position of the N-H proton.

Protocol for Tautomeric Ratio Determination by ^1H NMR:

- Sample Preparation: Dissolve a precisely weighed amount of **(1H-indazol-3-yl)methanol** in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) to a known concentration.
- Data Acquisition: Acquire a high-resolution ^1H NMR spectrum at a constant temperature.
- Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment, often aided by comparison with locked analogues like (1-methyl-1H-indazol-3-yl)methanol and (2-methyl-2H-indazol-3-yl)methanol.
- Integration and Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.



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Caption: Workflow for determining tautomer ratios by ^1H NMR spectroscopy.

5.1.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can distinguish between the 1H- and 2H-tautomers based on their different electronic transitions. The benzenoid 1H-tautomer and the quinonoid 2H-tautomer exhibit distinct absorption spectra. Comparison with N-methylated standards is essential for definitive assignment.

5.1.3 X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.^[5]

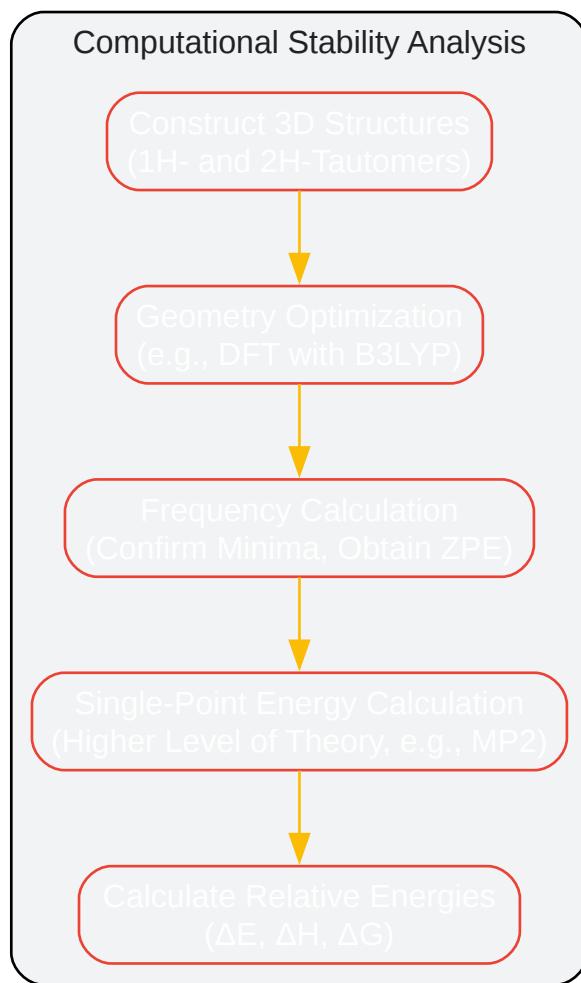
Protocol for Tautomer Identification by X-ray Crystallography:

- Crystal Growth: Grow single crystals of **(1H-indazol-3-yl)methanol** from a suitable solvent.
- Data Collection: Collect X-ray diffraction data from a suitable single crystal.
- Structure Solution and Refinement: Solve and refine the crystal structure to locate all atoms, including the hydrogen on the nitrogen of the pyrazole ring, thus definitively identifying the tautomer in the solid state.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Computational Workflow for Stability Analysis:



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Caption: A typical computational workflow for analyzing tautomer stability.

Implications for Drug Development

The tautomeric state of **(1H-indazol-3-yl)methanol** and its derivatives is of paramount importance in drug development for several reasons:

- Receptor Binding: The different tautomers present distinct hydrogen bond donor-acceptor patterns, which can lead to different binding affinities and selectivities for a biological target.
- Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity, and solubility, which in turn influence the pharmacokinetic profile of a drug candidate.

- Synthetic Strategy: The tautomeric equilibrium can affect the regioselectivity of synthetic transformations, such as N-alkylation.

Conclusion

The tautomerism of **(1H-indazol-3-yl)methanol** is a critical consideration for chemists and pharmacologists working with this versatile scaffold. The 1H-tautomer is generally the more stable form, but the equilibrium can be influenced by the molecular environment. A thorough understanding and characterization of the tautomeric behavior, achieved through a combination of spectroscopic and computational methods, are essential for the rational design and development of novel indazole-based therapeutics. This guide provides the foundational knowledge and methodological framework for such investigations.

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